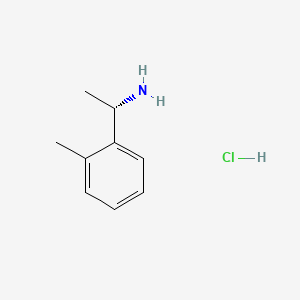

(S)-1-(o-Tolyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(o-Tolyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of (S)-1-(o-Tolyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. While this compound is recognized for its potential as a building block in the synthesis of complex molecular architectures, a thorough public compilation of its specific physicochemical characteristics is notably absent. This document aims to bridge that gap, not by presenting unavailable data, but by providing a detailed framework for its experimental determination.

The significance of understanding these properties cannot be overstated, as they are critical in every phase of drug development, from lead optimization and formulation to ensuring product stability and bioavailability.[1][2][3][4][5] This guide is structured to provide not just the "what," but the "why" and "how"—the scientific rationale behind the characterization of this important intermediate.

Core Molecular Identity

A foundational aspect of any chemical entity is its fundamental molecular and physical identifiers. These data points are crucial for accurate documentation, regulatory submissions, and ensuring the correct substance is being utilized in experimental workflows.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₄ClN | [6] |

| Molecular Weight | 171.67 g/mol | [6] |

| CAS Number | 1332832-16-2 | [6] |

| Appearance | White to off-white solid | [6] |

Thermal Properties: Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden this range. In the context of pharmaceutical development, a consistent and sharp melting point is a key quality control parameter.

Table 2: Melting Point of this compound

| Property | Value |

| Melting Point (°C) | Data not available in the public domain |

Experimental Protocol for Melting Point Determination

The capillary method is a widely accepted and accessible technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility in various solvents is essential for developing appropriate delivery systems and for designing purification and crystallization processes.

Table 3: Solubility of this compound

| Solvent | Solubility (mg/mL) at a specified temperature |

| Water | Data not available in the public domain |

| Ethanol | Data not available in the public domain |

| Methanol | Data not available in the public domain |

| Dichloromethane | Data not available in the public domain |

| Dimethyl Sulfoxide (DMSO) | Data not available in the public domain |

Experimental Protocol for Solubility Determination

A common method for determining solubility is the shake-flask method, which measures the equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Determination.

Optical Activity: Specific Rotation

As a chiral molecule, the optical rotation of this compound is a defining characteristic. The specific rotation is a standardized measure of the extent to which a compound rotates plane-polarized light and is a critical parameter for confirming the enantiomeric purity of the sample.

Table 4: Optical Rotation of this compound

| Property | Value |

| Specific Rotation [α]D | Data not available in the public domain |

Note: The specific rotation is typically reported with the concentration, solvent, and temperature.

Experimental Protocol for Polarimetry

The optical rotation is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The sample solution is placed in the polarimeter cell, and the observed rotation is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Caption: Workflow for Polarimetry.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Table 5: Predicted ¹H and ¹³C NMR Data

| Spectrum | Predicted Chemical Shifts (ppm) and Coupling Constants (Hz) |

| ¹H NMR | Data not available in the public domain |

| ¹³C NMR | Data not available in the public domain |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | Data not available in the public domain |

| C-H stretch (aromatic) | Data not available in the public domain |

| C-H stretch (aliphatic) | Data not available in the public domain |

| C=C stretch (aromatic) | Data not available in the public domain |

| N-H bend (amine salt) | Data not available in the public domain |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 7: Expected Mass Spectrometry Data

| Ionization Method | Expected m/z Value |

| Electrospray Ionization (ESI) | Data not available in the public domain |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or under a fume hood.

-

Storage: Some suppliers recommend storage at room temperature, while others suggest storage under an inert atmosphere at 2-8°C.[6] It is advisable to store in a tightly sealed container, protected from moisture and light.

Conclusion

The physicochemical properties of this compound are fundamental to its application in research and drug development. While a comprehensive, publicly available dataset of these properties is currently lacking, this guide provides the necessary framework and experimental protocols for their thorough characterization. The determination of these properties is a critical step in advancing the use of this chiral amine in the synthesis of novel chemical entities and will undoubtedly contribute to a more complete understanding of its behavior and potential.

References

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. raytor.com [raytor.com]

- 6. This compound | 1332832-16-2 [m.chemicalbook.com]

(S)-1-(o-Tolyl)ethanamine hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-1-(o-Tolyl)ethanamine Hydrochloride: Structure, Stereochemistry, and Applications

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] The specific three-dimensional arrangement, or stereochemistry, of a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound is a valuable chiral amine used as an intermediate and resolving agent in the development of complex, stereospecific active pharmaceutical ingredients (APIs).[2] This guide provides a detailed technical overview of its chemical structure, stereochemistry, synthesis, and applications for researchers and drug development professionals.

Core Compound Profile: this compound

This compound is the salt form of the chiral amine (S)-1-(o-Tolyl)ethanamine. The hydrochloride salt is typically a stable, white to off-white crystalline solid, which is easier to handle, weigh, and store compared to its freebase form.[3] Its stability under inert atmosphere and refrigerated conditions ensures its integrity for use in sensitive synthetic procedures.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1332832-16-2 | [3][5] |

| Molecular Formula | C₉H₁₄ClN | [5][6] |

| Molecular Weight | 171.67 g/mol | [5][6] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [5][6] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Chemical Structure and Stereochemistry

The defining feature of (S)-1-(o-Tolyl)ethanamine is its single stereocenter at the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom.

Structural Elucidation

The molecule consists of an ethylamine backbone attached to an ortho-tolyl group (a benzene ring substituted with a methyl group at position 2). The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid.

Caption: Chemical structure of this compound.

Stereochemical Assignment (S-Configuration)

The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Identify the Chiral Center: The carbon atom attached to the nitrogen is the stereocenter.

-

Assign Priorities: The four groups attached to the chiral center are assigned priorities based on atomic number:

-

Priority 1: The amino group (-NH₂)

-

Priority 2: The o-tolyl group (-C₆H₄CH₃)

-

Priority 3: The methyl group (-CH₃)

-

Priority 4: The hydrogen atom (-H)

-

-

Orient the Molecule: With the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This defines the stereocenter as having the (S) configuration.

Synthesis via Chiral Resolution

While asymmetric synthesis routes exist, a common and robust method for producing enantiomerically pure amines like (S)-1-(o-Tolyl)ethanamine is through the classical resolution of a racemic mixture.[7] This process leverages the formation of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated mechanically.

The Causality of Chiral Resolution

The fundamental principle of chiral resolution is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts, (R-amine, S-acid) and (S-amine, S-acid), are diastereomers and can be separated by fractional crystallization.[7]

Caption: Workflow for the chiral resolution of a racemic amine.

Representative Experimental Protocol: Chiral Resolution

This protocol is a representative methodology based on well-established chemical principles for classical resolution.[7]

-

Salt Formation:

-

Dissolve racemic 1-(o-tolyl)ethanamine in a suitable solvent (e.g., methanol or ethanol).

-

Add 0.5 to 1.0 molar equivalents of an appropriate chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent. The choice of solvent is critical as it dictates the differential solubility of the resulting diastereomeric salts.

-

Stir the solution to allow for the formation of the diastereomeric tartrate salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can aid in this process.

-

The efficiency of the separation is dependent on the stirring time and cooling profile. A period of at least 30-90 minutes of stirring during crystallization is often beneficial.[8]

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove the more soluble diastereomer.

-

The enantiomeric excess (e.e.) of the isolated salt should be determined by chiral HPLC. Further recrystallizations may be necessary to achieve the desired purity (>99% e.e.).

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a strong base (e.g., 10% NaOH solution) to deprotonate the amine and break the salt, liberating the free (S)-1-(o-tolyl)ethanamine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Formation of Hydrochloride Salt:

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.

-

The this compound will precipitate as a solid.

-

Collect the final product by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

-

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed. A Certificate of Analysis (COA) for a specific batch would provide the results of these tests.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons, the two methyl groups, the methine proton, and the amine protons, with specific chemical shifts and coupling constants confirming the ortho substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the free amine, confirming the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric purity (enantiomeric excess). The sample is run on a chiral stationary phase column that can differentiate between the (S) and (R) enantiomers, allowing for their quantification.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H bonds of the amine salt and the C-H bonds of the aromatic and aliphatic groups.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a high-value chiral building block for the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][4]

-

Pharmaceutical Intermediates: It is used in multi-step syntheses of APIs where the specific (S)-stereocenter is incorporated into the final drug molecule. Its structure can be found in scaffolds used to develop novel therapeutic agents.

-

Protein Degrader Building Blocks: The molecule is listed as a building block for protein degraders.[5] These are bifunctional molecules (like PROTACs) that induce the degradation of specific target proteins and are a cutting-edge area of drug discovery.

-

Chiral Auxiliaries and Ligands: While less common for this specific molecule, similar chiral amines are used to create chiral auxiliaries or ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral compounds.

Caption: Role as a foundational building block in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically pure pharmaceuticals. A thorough understanding of its structure, the principles behind its synthesis via chiral resolution, and its analytical validation are essential for its effective application in research and development. Its role as a chiral building block underscores the critical importance of stereochemistry in modern drug design, allowing scientists to construct complex and highly specific therapeutic agents.

References

-

This compound from Aladdin Scientific . Biocompare.com. Available at: [Link]

-

(S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 . PubChem. Available at: [Link]

-

This compound, min 95%, 100 mg . Oakwood Chemical. Available at: [Link]

-

(S)-1-(p-Tolyl)ethanamine hydrochloride . Lead Sciences. Available at: [Link]

-

Chiral Resolution Screening . Onyx Scientific. Available at: [Link]

- Process for the preparation of a sulfur-amine. Google Patents.

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. Available at: [Link]

-

Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone . YouTube. Available at: [Link]

-

(R)-1-(o-Tolyl)ethanamine hydrochloride . Jingming Chemical. Available at: [Link]

-

LSD1 in drug discovery: From biological function to clinical application . PubMed. Available at: [Link]

-

Validated TLC stability indicating methods for the quantitative determination of some veterinary drugs . ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 856562-88-4 | (R)-1-(o-Tolyl)ethanamine hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. This compound | 1332832-16-2 [m.chemicalbook.com]

- 4. 1332832-16-2|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. biocompare.com [biocompare.com]

- 7. onyxipca.com [onyxipca.com]

- 8. rsc.org [rsc.org]

A Technical Guide to (S)-1-(o-Tolyl)ethanamine hydrochloride: A Key Chiral Building Block in Targeted Protein Degradation

Introduction

(S)-1-(o-Tolyl)ethanamine hydrochloride, identified by CAS number 1332832-16-2, is a chiral amine that has emerged as a significant building block for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation (TPD). Its specific stereochemistry and structural features make it a valuable component in the synthesis of novel therapeutics, most notably Proteolysis Targeting Chimes (PROTACs). This guide provides an in-depth technical overview of its synthesis, characterization, and application, with a focus on the underlying scientific principles and methodologies relevant to researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1332832-16-2 | [1][2] |

| Molecular Formula | C9H14ClN | [1][2] |

| Molecular Weight | 171.67 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, under inert gas (Nitrogen or Argon) | [1][3] |

Synthesis of (S)-1-(o-Tolyl)ethanamine: A Focus on Asymmetric Synthesis

The enantiomeric purity of (S)-1-(o-Tolyl)ethanamine is critical for its function in targeted therapeutics. While classical chiral resolution of a racemic mixture is a viable method, asymmetric synthesis offers a more direct and efficient route to the desired (S)-enantiomer.[2] One of the most robust and widely adopted methods involves the use of a chiral auxiliary, such as tert-butanesulfinamide.[4]

Conceptual Workflow for Asymmetric Synthesis

The synthesis begins with the condensation of 2-methylacetophenone with (R)-tert-butanesulfinamide to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by the removal of the sulfinyl group, yields the desired (S)-amine with high enantiomeric excess.

Caption: Asymmetric synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Exemplary)

-

Formation of the N-sulfinyl imine:

-

To a solution of 2-methylacetophenone in an anhydrous solvent (e.g., THF) is added (R)-tert-butanesulfinamide.

-

A Lewis acid catalyst, such as titanium(IV) ethoxide, is added, and the mixture is heated to facilitate the condensation reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

-

Upon completion, the reaction is quenched, and the crude N-sulfinyl imine is purified, typically by column chromatography.

-

-

Diastereoselective Reduction:

-

The purified N-sulfinyl imine is dissolved in a suitable solvent (e.g., methanol or THF) and cooled to a low temperature (e.g., -78 °C).

-

A reducing agent, such as sodium borohydride, is added portion-wise. The stereoselectivity of this step is directed by the chiral sulfinyl group.

-

The reaction is stirred at low temperature until completion.

-

-

Hydrolysis and Salt Formation:

-

The reaction mixture is warmed to room temperature and the excess reducing agent is quenched.

-

A solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol) is added to cleave the N-S bond and concurrently form the hydrochloride salt of the amine.

-

The final product, this compound, is isolated by filtration or evaporation and can be further purified by recrystallization.

-

Application in Targeted Protein Degradation: The Role in PROTACs

This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to that protein.[5][6][7]

Mechanism of Action of PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the proteasome.[8]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0012309) [hmdb.ca]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Architect: Unraveling the Role of Chiral Amines in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are foundational pillars in modern organic chemistry, acting as pivotal structural motifs in over 40% of commercial pharmaceuticals and a vast array of agrochemicals.[1][2] Their significance, however, extends far beyond their presence in final products. In the realm of asymmetric synthesis, they are indispensable tools—versatile catalysts, stoic auxiliaries, and precise resolving agents—that enable chemists to construct complex, enantiomerically pure molecules with exquisite control. This guide provides a comprehensive exploration of the multifaceted roles of chiral amines, grounded in mechanistic principles and field-proven applications. We will delve into their function in organocatalysis and transition metal catalysis, their temporary incorporation as chiral auxiliaries, their use in classical and kinetic resolution, and their prominence in the burgeoning field of biocatalysis. This document is designed to serve as a technical resource for researchers and professionals dedicated to the art and science of stereoselective synthesis.

The Core of Chirality: An Introduction

Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and, consequently, their biological function. The synthesis of single-enantiomer compounds is a paramount objective in drug development, as different enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis is the collection of methods used to achieve this, creating a desired enantiomer in excess over its mirror image. Within this field, chiral amines have emerged as exceptionally powerful and versatile tools.[3][4] Their prevalence stems from their ability to engage in a wide range of chemical interactions: they can act as nucleophiles, bases, hydrogen-bond donors, and ligands for metal centers, all within a defined stereochemical environment.

Chiral Amines as Engines of Catalysis

Perhaps the most dynamic role of chiral amines is in catalysis, where a small, substoichiometric amount of a chiral amine can generate large quantities of an enantiomerically enriched product. This is achieved through two major paradigms: organocatalysis and transition metal catalysis.

Organocatalysis: The Metal-Free Revolution

Chiral primary and secondary amines are central to asymmetric organocatalysis, operating primarily through the formation of transient enamine and iminium ion intermediates.[5]

-

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds (ketones or aldehydes) to form nucleophilic chiral enamines. This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, activating it for asymmetric addition to electrophiles. The chiral scaffold of the amine dictates the facial selectivity of the subsequent bond formation.

-

Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the same chiral secondary amines form chiral iminium ions. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone or enal, facilitating attack by nucleophiles. The catalyst's steric environment shields one face of the molecule, directing the nucleophile to the other for a highly enantioselective conjugate addition.

-

Chiral Primary Amines & Brønsted Acid/Base Catalysis: Primary amines derived from sources like cinchona alkaloids have also become powerful catalysts.[6] Furthermore, chiral amines can act as Brønsted bases for enantioselective deprotonations or, when protonated, as chiral Brønsted acids to activate electrophiles through hydrogen bonding.[3][7]

Experimental Protocol 1: Organocatalyzed Asymmetric Michael Addition

This protocol describes the addition of a ketone to a nitroolefin, a classic C-C bond-forming reaction catalyzed by a chiral diarylprolinol silyl ether.

-

Preparation: To a clean, dry vial, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) and the chiral amine catalyst ((S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (0.02 mmol, 20 mol%).

-

Solvent and Reagents: Add toluene (0.5 mL) and cyclohexanone (0.2 mmol, 2.0 equiv).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

-

Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Transition Metal Catalysis: The Chiral Ligand Approach

Chiral amines and their derivatives (diamines, amino alcohols, phosphoramidites) are arguably the most important class of ligands in asymmetric transition metal catalysis.[8] They coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium) to create a well-defined, chiral environment that forces reactions to proceed with high stereoselectivity.[9]

The most prominent application is in asymmetric hydrogenation , particularly of imines and ketones.[8][10][11] The seminal work by Noyori on Ru(II)-diamine catalysts for ketone and imine hydrogenation demonstrated the power of this approach, leading to a Nobel Prize in 2001. The mechanism often involves the formation of a metal-hydride species that delivers hydrogen across a C=O or C=N bond in a stereochemically controlled manner.[9]

| Catalyst System | Substrate Type | Typical ee (%) | Key Feature |

| Ru-BINAP/Diamine | Aromatic Ketones | >98% | High turnover numbers, industrial relevance. |

| Ir-P,N Ligands (PHOX) | N-Aryl Imines | 90-97% | Highly active for unfunctionalized imines.[8] |

| Rh-Diphosphine | Enamides | >99% | Precursor to chiral α-amino acids. |

| Pd-Phosphoramidite | Sterically Hindered Imines | >95% | Effective for challenging substrates.[12] |

| Data synthesized from multiple sources including[8][12]. |

Chiral Amines as Stereodirecting Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[13] This strategy converts an enantioselective reaction into a diastereoselective one, which is often easier to control and analyze.

Amine-derived auxiliaries are highly effective. A preeminent example is Ellman's tert-butanesulfinamide, which has become a workhorse in both academic and industrial labs for the synthesis of a vast array of chiral amines.[14] It readily condenses with aldehydes and ketones to form N-sulfinyl imines. The sulfinyl group then directs the stereoselective addition of nucleophiles (e.g., Grignard or organolithium reagents) to the imine double bond. The auxiliary is easily removed under mild acidic conditions.

Chiral Amines in Enantiomeric Resolution

While direct asymmetric synthesis is often preferred, the separation of racemates remains a practical and important strategy. Chiral amines are central to these methods.

-

Classical Resolution: Chiral amines can be used as resolving agents for racemic carboxylic acids. The basic amine reacts with the acidic carboxyl groups to form a pair of diastereomeric salts, which often have different physical properties (e.g., solubility) and can be separated by crystallization.

-

Kinetic Resolution: In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate.[15][16] For example, a chiral amine catalyst could acylate one enantiomer of a racemic alcohol much faster than the other, leaving the unreacted alcohol enriched in a single enantiomer. This method is highly valuable, especially for resolving racemic amines themselves using chiral acylating agents or through enzyme- or metal-catalyzed processes.[17][18]

The Biological Approach: Biocatalysis and Deracemization

The use of enzymes for chiral amine synthesis has grown spectacularly, offering unparalleled selectivity under mild, environmentally friendly conditions.[19][20]

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with typically excellent enantiomeric excess.[1] Protein engineering has dramatically expanded the substrate scope of TAs, making them applicable to the synthesis of complex pharmaceutical intermediates like Sitagliptin.[1]

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH/NADPH) as the reductant.[1][21] This is a highly atom-economical route to chiral primary amines.

-

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed or in-situ-formed imines, providing access to both secondary and tertiary chiral amines.[20][22]

Deracemization: The "Perfect" Transformation

A more advanced strategy is deracemization , which aims to convert an entire racemic mixture into a single, pure enantiomer, thus achieving a theoretical yield of 100%. This is often accomplished using chemoenzymatic or multi-enzyme cascades.[23] For instance, a cascade can be designed where an (S)-selective amine oxidase oxidizes the (S)-amine of a racemate to the corresponding imine, which is then reduced by a non-selective agent back to the racemic amine. Over multiple cycles, the (R)-amine is enriched.[24] A more elegant approach combines an enantioselective transaminase to deaminate one enantiomer to a ketone, while an amine dehydrogenase stereoselectively re-aminates the ketone to the desired enantiomer.[25]

Experimental Protocol 2: Transaminase-Mediated Synthesis of a Chiral Amine

This protocol describes the asymmetric synthesis of a primary amine from a prochiral ketone using a commercially available transaminase.

-

Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5).

-

Reagent Solution: In the buffer, dissolve the prochiral ketone substrate (e.g., a substituted acetophenone, ~50 mM), isopropylamine as the amine donor (1.0 M), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

-

Enzyme Addition: To the reagent solution, add the transaminase enzyme (e.g., ATA-117, as a lyophilized powder or solution, following manufacturer's specifications for activity units).

-

Reaction: Gently shake or stir the reaction at a controlled temperature (e.g., 30-40 °C). The removal of the acetone byproduct (e.g., by sweeping with nitrogen or applying a slight vacuum) can help drive the reaction equilibrium.

-

Monitoring: Monitor the conversion of the ketone and formation of the amine product by HPLC or Gas Chromatography (GC).

-

Workup: Once the reaction reaches completion, quench by adding a strong base (e.g., 5 M NaOH) to raise the pH > 11.

-

Extraction: Extract the product amine with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Analysis: Dry the combined organic layers, concentrate, and analyze the product for yield and enantiomeric excess (chiral HPLC/GC).

Conclusion and Future Outlook

Chiral amines are not merely a class of compounds; they are a master key that unlocks a vast number of solutions to the challenges of asymmetric synthesis. From the elegance of organocatalytic cascades and the robust power of transition metal complexes to the surgical precision of biocatalysis, their roles are diverse, critical, and continuously evolving. The ongoing synergy between these fields—for example, the use of chiral amines as ligands in artificial metalloenzymes or the development of novel enzymatic cascades—promises to deliver even more powerful and sustainable synthetic methodologies. For the modern researcher in drug discovery and development, a deep understanding of the principles and applications outlined in this guide is not just beneficial—it is essential for innovation.

References

A consolidated list of authoritative sources cited within this guide.

-

Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(19), 11847-11919. [Link]

-

France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

-

Schober, M., et al. (2024). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis. [Link]

-

Grogan, G., et al. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Angewandte Chemie International Edition, 59(31), 12843-12848. [Link]

-

D'Alessandro, M., et al. (2021). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. Nature Communications, 12(1), 532. [Link]

-

Montgomery, S. L., & Turner, N. J. (2020). Synthesis of chiral amines using redox biocatalysis. Chemical Communications, 56(80), 11953-11964. [Link]

-

Montgomery, S. L., & Zawodny, W. (Eds.). (2021). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. Catalysts. [Link]

-

Kim, J., et al. (2022). Deracemization of Racemic Amine Using ω-Transaminase and a Nickel-Based Nanocatalyst. ACS Catalysis, 12(24), 15216-15223. [Link]

-

Park, J., et al. (2019). In Vitro and In Vivo One-Pot Deracemization of Chiral Amines by Reaction Pathway Control of Enantiocomplementary ω-Transaminases. ACS Catalysis, 9(6), 5156-5164. [Link]

-

Zhang, Z., et al. (2019). Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. Organic Letters, 21(15), 6086-6091. [Link]

-

Carmona, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(19), 11847-11919. [Link]

-

Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 452. [Link]

-

Xu, L.-W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1822. [Link]

-

Seidel, D., et al. (2017). Asymmetric Catalysis of the Carbonyl-Amine Condensation: Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 139(4), 1357-1359. [Link]

-

Mordor Intelligence. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Wang, Y., et al. (2023). Asymmetric synthesis of highly sterically congested α-tertiary amines via organocatalyzed kinetic resolution. Organic Chemistry Frontiers, 10(9), 2321-2327. [Link]

-

Alexakis, A., & Bäckvall, J.-E. (Eds.). (2008). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (28), 3237-3249. [Link]

-

Seidel, D., et al. (2017). Asymmetric Catalysis of the Carbonyl-Amine Condensation: Kinetic Resolution of Primary Amines. SciSpace. [Link]

-

Bode Research Group. Kinetic resolution of amines. [Link]

-

ResearchGate. (2019). Deracemization of racemic amines to enantiopure A) (R)‐amines and B) (S)‐amines. [Link]

-

ResearchGate. (2002). The deracemization of chiral amines using a cyclic sequence of... [Link]

-

Zhang, X., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 143(34), 13575-13581. [Link]

-

Vo-Thanh, G. (2011). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Mini-Reviews in Organic Chemistry, 8(1), 46-59. [Link]

-

ResearchGate. (2020). Asymmetric hydrogenation of imines for preparation of chiral amines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Amines in Modern Drug Discovery and Synthesis. [Link]

-

Sci-Hub. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

-

Semantic Scholar. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

-

Payra, S., Saha, A., & Banerjee, S. (2017). Chiral Ionic Liquids: Synthesis and Role as Efficient Green Catalyst in Asymmetric Synthesis. Current Organocatalysis, 4(1), 4-32. [Link]

-

Luo, S., et al. (2021). Catalytic Deracemization of α-Branched Aldehydes via Visible Light Promoted E/Z Isomerization of Enamine Intermediate. ChemRxiv. [Link]

-

ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

-

ResearchGate. (2024). Examples of chiral amines in the pharmaceutical industry. [Link]

-

Wikipedia. Asymmetric hydrogenation. [Link]

-

ResearchGate. (2008). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Li, G., & List, B. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(14), 4885-4903. [Link]

-

Wang, Y., et al. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Omega. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

-

Branco, L. C., et al. (2022). Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. Molecules, 27(19), 6599. [Link]

-

Zhang, Z., et al. (2023). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. International Journal of Molecular Sciences, 24(13), 10667. [Link]

-

MSU Chemistry. (2006). Chiral Ionic Liquids (CILs) in Asymmetric Synthesis: The story so far…. [Link]

Sources

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts. | Semantic Scholar [semanticscholar.org]

- 6. Sci-Hub. Asymmetric catalysis with chiral primary amine-based organocatalysts / Chemical Communications, 2009 [sci-hub.box]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

- 17. Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. | Semantic Scholar [semanticscholar.org]

- 18. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 19. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (S)-1-(o-Tolyl)ethanamine Hydrochloride

Abstract

(S)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine of significant interest as a building block in asymmetric synthesis and pharmaceutical development. Unambiguous structural confirmation and purity assessment are paramount for its application in these fields. This technical guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to characterize this compound. By grounding experimental data in the principles of spectroscopic interpretation, this document serves as a comprehensive resource for scientists, ensuring the reliable identification and quality control of this compound in a laboratory setting. We will explore the causality behind experimental choices, detail self-validating protocols, and interpret the resulting spectral data with reference to the molecule's distinct structural features.

Introduction: The Molecular Identity

This compound, with the chemical formula C₉H₁₄ClN, is the salt form of the chiral amine (S)-1-(o-Tolyl)ethanamine.[1][2] The hydrochloride form enhances the compound's stability and crystallinity, making it easier to handle and store. Its structure features a stereogenic center, an ortho-substituted aromatic ring, and an ammonium group, all of which give rise to a unique spectroscopic fingerprint. Accurate characterization is critical to verify the chemical identity, isomeric purity, and absence of impurities. This guide will focus on the two primary spectroscopic techniques for this purpose: Infrared (IR) spectroscopy for functional group identification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is foundational to understanding its spectra. Each functional group and its electronic environment corresponds to specific signals in IR and NMR spectroscopy.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The most significant feature distinguishing the hydrochloride salt from its free-base form is the presence of the ammonium group (-NH₃⁺). This group exhibits characteristic stretching and bending vibrations that are different from the N-H stretches of a primary amine (-NH₂).

Experimental Protocol: Acquiring the IR Spectrum

A reliable and common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy. This technique requires minimal sample preparation and provides high-quality data.

Caption: Standard workflow for ATR-IR spectroscopy.

Data Interpretation: Characteristic Absorption Bands

While an experimental spectrum for this exact compound is not publicly available, a predictive analysis based on known data for amine hydrochlorides and aromatic compounds allows for a reliable interpretation.[3][4][5]

Table 1: Predicted Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity & Description |

| ~3100 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) | Strong, very broad absorption, often with multiple sub-peaks (overtone bands). This is a hallmark of an amine salt. |

| ~3050 - 3000 | Aromatic C-H Stretch | Ar-H | Medium to weak, sharp peaks. |

| ~2980 - 2850 | Aliphatic C-H Stretch | -CH, -CH₃ | Medium to strong, sharp peaks. |

| ~1600 & ~1500 | Asymmetric & Symmetric N-H Bend | Ammonium (-NH₃⁺) | Medium to strong, sharp bands. These are highly characteristic of the ammonium group. |

| ~1610, ~1490, ~1460 | C=C Aromatic Ring Stretch | C=C (Aromatic) | Medium to strong, sharp peaks. The pattern can be indicative of the substitution pattern. |

| ~750 | C-H Out-of-Plane Bend | Ar-H (ortho-disubstituted) | Strong peak, characteristic of 1,2-disubstitution on a benzene ring. |

| ~1250 - 1020 | C-N Stretch | C-N | Medium intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, connectivity, and chemical environment of atoms. ¹H NMR provides information on the number and type of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: Sample Preparation and Acquisition

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent is a key decision; Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable for amine hydrochlorides. D₂O is advantageous as it will cause the exchangeable -NH₃⁺ protons to disappear, confirming their identity.

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Data: Interpretation and Assignment

The proton NMR spectrum provides a wealth of information through chemical shift (δ), signal integration (number of protons), and multiplicity (splitting pattern). The ortho-position of the tolyl methyl group creates a distinct electronic environment compared to its para or meta isomers.[6]

Table 2: Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H | 7.2 - 7.5 | Multiplet (m) | 4H | Aromatic protons appear in this region. The ortho-substitution pattern will lead to a complex, overlapping multiplet. |

| CH-N | ~4.6 | Quartet (q) | 1H | Deshielded by both the adjacent aromatic ring and the electron-withdrawing ammonium group. Split into a quartet by the neighboring CH₃ group. |

| Ar-CH₃ | ~2.4 | Singlet (s) | 3H | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. |

| CH-CH₃ | ~1.6 | Doublet (d) | 3H | Aliphatic methyl group split into a doublet by the single adjacent CH proton. |

| NH₃⁺ | ~8.5 - 9.5 (in DMSO-d₆) | Broad Singlet (br s) | 3H | Appears as a broad signal due to quadrupolar relaxation and exchange. This signal will disappear upon addition of D₂O.[7] |

¹³C NMR Data: Elucidating the Carbon Framework

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. It is typically acquired with proton decoupling, resulting in each carbon appearing as a single line.

Table 3: Predicted ¹³C NMR Data (in D₂O, 101 MHz)

| Assignment | Predicted δ (ppm) | Rationale |

| Ar-C (quaternary) | 136 - 139 | Two quaternary aromatic carbons: one attached to the ethylamine group and one to the methyl group. |

| Ar-CH | 126 - 131 | Four distinct signals are expected for the four aromatic CH carbons due to the lack of symmetry. |

| CH-N | ~50 | The benzylic carbon is deshielded by the adjacent nitrogen atom. |

| Ar-CH₃ | ~19 | The tolyl methyl carbon, appearing in the typical aliphatic region. |

| CH-CH₃ | ~18 | The terminal methyl group of the ethylamine side chain. |

Conclusion: A Unified Spectroscopic Identity

The comprehensive analysis of IR and NMR data provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key ammonium, aromatic, and aliphatic functional groups, with the broad N-H stretch and sharp N-H bends being particularly diagnostic for the hydrochloride salt. NMR spectroscopy provides the definitive atomic-level map of the molecule, confirming the ortho-substitution pattern on the aromatic ring and the connectivity of the chiral ethylamine side chain.

The diagram below correlates the key structural features of the molecule to their expected spectroscopic signals, serving as a final reference for analysis.

Caption: Correlation of molecular fragments with key spectroscopic signals.

By utilizing the protocols and interpretive data within this guide, researchers and drug development professionals can confidently verify the identity and quality of this compound, ensuring the integrity of their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Retrieved from [Link]

-

Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). Methylethylamine hydrochloride. NIST WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. NIST WebBook. Retrieved from [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylethylamine hydrochloride [webbook.nist.gov]

- 5. Diethylamine, hydrochloride [webbook.nist.gov]

- 6. (S)-(-)-1-(P-TOLYL)ETHYLAMINE(27298-98-2) 1H NMR [m.chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235) [hmdb.ca]

Mechanism of action as a chiral resolving agent

An In-Depth Technical Guide to the Mechanism of Action of Chiral Resolving Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of many active pharmaceutical ingredients (APIs), with enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1] Consequently, the production of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, mandated by regulatory agencies to ensure safety and efficacy. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of obtaining enantiopure compounds.[][3] This guide provides a comprehensive technical overview of the mechanisms of action of chiral resolving agents, with a primary focus on the principles of chiral recognition that underpin these separation technologies. We will delve into the thermodynamics and kinetics of diastereomeric salt formation, explore the intricacies of chromatographic separations on chiral stationary phases, and discuss the principles of kinetic resolution. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the selection and application of chiral resolving agents.

The Imperative of Chirality in Drug Development

Many drugs on the market are chiral, and in numerous cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.[4] The differential interaction of enantiomers with the chiral environment of the human body, such as enzymes and receptors, necessitates their separation and individual evaluation.[1] This requirement has driven the development of robust and efficient methods for chiral resolution.[5]

The Core Principle: Chiral Recognition

The fundamental basis for all chiral resolution techniques is chiral recognition , the ability of a chiral molecule (the resolving agent or selector) to interact differently with the two enantiomers of another chiral molecule (the analyte).[6] This differential interaction leads to the formation of diastereomeric complexes with distinct physicochemical properties, which can then be exploited for separation.[7]

The most widely accepted model for chiral recognition is the three-point interaction model .[8][9] For effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three interactions simultaneously, leading to a less stable complex.[8][9] These interactions are primarily non-covalent and include:

-

Hydrogen bonding: A crucial interaction in many chiral recognition systems.

-

π-π interactions: Occur between aromatic rings of the selector and the analyte.[9]

-

Dipole-dipole interactions: Result from the alignment of permanent dipoles in the interacting molecules.[9]

-

Ionic interactions: Strong electrostatic attractions between charged groups.

-

Steric hindrance (repulsion): Plays a significant role in preventing one enantiomer from fitting as well as the other into the chiral selector's binding site.[9]

-

London dispersion forces: Weak, transient interactions that contribute to the overall binding energy.[10]

The difference in the Gibbs free energy (ΔG) of the two diastereomeric complexes determines the selectivity of the chiral resolution process.[9] A larger ΔΔG results in a more efficient separation.

Mechanism of Action: Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating racemic acids and bases.[11][12] The process involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3][7][13]

(R,S)-Analyte + (R)-Resolving Agent → (R,R)-Salt + (S,R)-Salt

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[][7][14] The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid-base extraction) to yield the desired enantiomer.[3][15]

Causality in Experimental Design

The success of a diastereomeric salt resolution is highly dependent on the careful selection of the resolving agent and the solvent system.

-

Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and inexpensive, especially for large-scale applications.[12] Common examples include tartaric acid and its derivatives, and alkaloids like brucine.[3][15][16] The chemical nature of the resolving agent should be complementary to the analyte to ensure efficient salt formation.

-

Solvent Selection: The solvent plays a critical role in determining the solubility difference between the diastereomeric salts.[14] A systematic screening of various solvents and solvent mixtures is often necessary to identify the optimal conditions for crystallization.[11][14] The goal is to maximize the solubility difference to achieve high yield and enantiomeric excess of the desired diastereomer.

Thermodynamic Considerations

The formation and crystallization of diastereomeric salts are governed by thermodynamic principles.[17] The phase diagram of the ternary system (two diastereomers and the solvent) can provide valuable insights into the resolution process.[18] Ideally, the system should form a simple eutectic mixture, allowing for the isolation of one diastereomer in high purity. However, the formation of solid solutions, where both diastereomers co-crystallize, can complicate the separation and limit the achievable enantiomeric excess.[19]

Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Amine

-

Salt Formation: Dissolve the racemic amine and a stoichiometric equivalent of an enantiopure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent (e.g., methanol) with gentle heating to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

-

Analysis of Diastereomeric Purity: Analyze the crystalline salt using techniques like HPLC or NMR to determine the diastereomeric excess (de).

-

Liberation of the Free Enantiomer: Dissolve the diastereomerically pure salt in water and adjust the pH with a base (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane).

-

Isolation and Analysis: Dry the organic extract over a suitable drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enantiopure amine. Determine the enantiomeric excess (ee) using a suitable analytical method.

Mechanism of Action: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[8][16] The separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has a chiral selector covalently bonded to its surface.[20] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[20]

The mechanism of chiral recognition in chromatography is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[6] The enantiomer that forms the more stable complex will be retained longer on the column. The types of interactions involved are the same as those described in the three-point interaction model.

Common types of CSPs include:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability.

-

Pirkle-type CSPs: Based on small chiral molecules that are effective for separating compounds with π-acidic or π-basic groups.

-

Macrocyclic antibiotic CSPs: Such as vancomycin and teicoplanin, which have complex structures with multiple chiral centers and functional groups capable of various interactions.[8]

-

Protein-based CSPs: Utilize the natural chirality of proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (AGP).

Mechanism of Action: Kinetic Resolution

Kinetic resolution is a method that relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent.[21] One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.[21]

(R,S)-Analyte + Chiral Reagent → (R)-Product + (S)-Analyte (unreacted)

A key characteristic of kinetic resolution is that the maximum theoretical yield for the recovery of a single enantiomer is 50%.[22] Enzymes are highly enantioselective catalysts and are frequently used in kinetic resolutions, for example, in the hydrolysis of racemic esters.[16]

In a dynamic kinetic resolution (DKR) , the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product enantiomer.[22]

Analysis of Enantiomeric Purity: Determining Enantiomeric Excess (ee)

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral substance.[23][24] It is defined as the absolute difference between the mole fractions of the two enantiomers.

ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| [25]

A racemic mixture has an ee of 0%, while an enantiopure sample has an ee of 100%.[23][24]

Analytical Methods for Measuring Enantiomeric Excess

Several analytical techniques are employed to determine the enantiomeric excess of a sample:[23][26]

| Analytical Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Physical separation of enantiomers on a chiral stationary phase.[23] | Accurate and reliable for a wide range of ee values; no derivatization required.[26] | Solute must be volatile and thermally stable for GC.[26] |

| NMR Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.[23][26] | Can provide structural information in addition to ee. | May require derivatization or specialized reagents.[26] |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[23][26] | Simple and non-destructive. | Can be difficult to reproduce; requires knowledge of the specific rotation of the pure enantiomer.[26] |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Sensitive method for determining ee and absolute configuration.[27] | Requires a chromophore near the stereocenter. |

Conclusion

The mechanism of action of chiral resolving agents is rooted in the principle of chiral recognition, where a chiral selector interacts diastereoselectively with the enantiomers of a racemic mixture. This guide has provided a detailed examination of the predominant methods of chiral resolution, including diastereomeric salt formation, chiral chromatography, and kinetic resolution. A thorough understanding of the underlying mechanisms, coupled with a systematic approach to experimental design, is paramount for the successful development of efficient and scalable processes for the production of enantiopure pharmaceuticals. As the demand for single-enantiomer drugs continues to grow, so too will the importance of these fundamental principles in the pharmaceutical industry.[4][5]

References

- Determination of enantiomeric excess. (n.d.).

- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.

- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).

- Chiral Recognition in Separation Science: An Overview. (n.d.). Springer Nature Experiments.

- Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.

- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.

- Diastereomeric recrystallization. (n.d.). Wikipedia.

- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023, October 16). CrystEngComm (RSC Publishing).

- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing.

- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021, February 21). PMC - PubMed Central.

- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (n.d.). PMC - NIH.

- How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.

- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (2021, August 11). ACS Applied Materials & Interfaces - ACS Publications.

- Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. (n.d.). Semantic Scholar.

- Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024, February 27). Highlights in Science, Engineering and Technology.

- Chiral analysis. (n.d.). Wikipedia.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.

- The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. (n.d.).

- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.

- Kinetic resolution. (n.d.). Wikipedia.

- Advances and applications of chiral resolution in pharmaceutical field. (2022, June 8). PubMed.

- Enantiomeric excess. (n.d.). Wikipedia.

- Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.

- 14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts.

- The role of weak hydrogen bonds in chiral recognition. (n.d.). RSC Publishing.

- Investigation of Chiral Recognition by Molecular Micelles with Molecular Dynamics Simulations. (n.d.).

- Chiral separations. (n.d.). PubMed.

- Chiral Recognition Attained by Controlling Intermolecular Interactions. (1994, January 1). R Discovery.

- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.

- Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. (2023, March 31). The University of Groningen research portal.

- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (n.d.). Organic Process Research & Development.

- Chiral Recognition Mechanisms. (2006, April 1). ACS Publications.

- Chiral resolution. (n.d.). Wikipedia.

- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.

- Chiral resolution. (n.d.). chemeurope.com.

- A Dynamic Thermodynamic Resolution Strategy for the Stereocontrolled Synthesis of Streptonigrin. (2022, December 7). PMC - PubMed Central.

- Formation of Diastereomers - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry - Pharmacy 180.

- The contribution of intermolecular spin interactions to the London dispersion forces between chiral molecules. (n.d.). The Journal of Chemical Physics | AIP Publishing.

Sources

- 1. drpress.org [drpress.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. pharmtech.com [pharmtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. unchainedlabs.com [unchainedlabs.com]

- 15. Chiral_resolution [chemeurope.com]

- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 17. research.rug.nl [research.rug.nl]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 25. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]

- 26. Determination of enantiomeric excess [ch.ic.ac.uk]

- 27. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to the Discovery and Application of α-Methylbenzylamines in Resolution

Foreword: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic legacy of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the ability to isolate a single enantiomer from a racemic mixture—a process known as chiral resolution—is a foundational technique in the pharmaceutical and chemical industries. This guide delves into the history, mechanism, and practical application of one of the most versatile and historically significant classes of resolving agents: the α-methylbenzylamines.

A Historical Perspective: From Pasteur's Discovery to a Workhorse of Resolution

The journey to understanding and controlling chirality began in 1848 with Louis Pasteur's meticulous manual separation of the enantiomeric crystals of sodium ammonium tartrate.[2] This seminal work laid the conceptual groundwork for chiral resolution. However, the reliance on spontaneous resolution or manual sorting was not a universally applicable strategy. The development of chemical resolving agents, which could predictably interact with a racemic mixture to form separable diastereomers, was the crucial next step.

While early resolving agents included naturally occurring alkaloids like brucine and quinine, the introduction of synthetic, readily available resolving agents was a significant advancement. Although a single "discovery" paper for α-methylbenzylamine (also known as 1-phenylethylamine) as a resolving agent is not readily identifiable, the work of A. W. Ingersoll in 1937 is widely recognized as a key contribution to its popularization and established use in the resolution of racemic acids.[3] His research demonstrated the utility of this simple, stable, and effective amine for the separation of enantiomers.